2-Bromo-6-methylquinazoline
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Overview
Description
2-Bromo-6-methylquinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry. The presence of a bromine atom at the second position and a methyl group at the sixth position of the quinazoline ring imparts unique chemical properties to this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-6-methylquinazoline can be synthesized through various methods. One common approach involves the bromination of 6-methylquinazoline using bromine or a brominating agent under controlled conditions. The reaction typically occurs in an organic solvent such as acetic acid or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the bromination of 6-methylquinazoline in the presence of a catalyst to enhance the reaction rate and selectivity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-methylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include 2-amino-6-methylquinazoline, 2-thio-6-methylquinazoline, and 2-alkoxy-6-methylquinazoline.
Oxidation and Reduction Reactions: Products include quinazoline-2,4-dione derivatives and reduced quinazoline analogs.
Scientific Research Applications
2-Bromo-6-methylquinazoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-6-methylquinazoline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
6-Bromoquinazoline: Similar in structure but lacks the methyl group at the sixth position.
2-Methylquinazoline: Similar in structure but lacks the bromine atom at the second position.
Uniqueness: 2-Bromo-6-methylquinazoline is unique due to the combined presence of the bromine atom and the methyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C9H7BrN2 |
---|---|
Molecular Weight |
223.07 g/mol |
IUPAC Name |
2-bromo-6-methylquinazoline |
InChI |
InChI=1S/C9H7BrN2/c1-6-2-3-8-7(4-6)5-11-9(10)12-8/h2-5H,1H3 |
InChI Key |
WMFWBVSIFRDEDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CN=C(N=C2C=C1)Br |
Origin of Product |
United States |
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